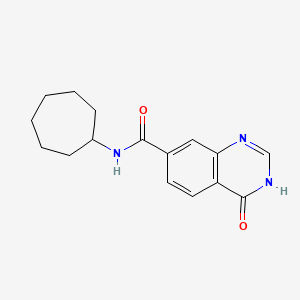![molecular formula C17H18N2O4 B14096898 1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone](/img/structure/B14096898.png)
1,4-Dioxa-8-azaspiro[4.5]dec-8-yl(2-hydroxyquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1,4-Dioxa-8-azaspiro[45]decane-8-carbonyl}quinolin-2-ol is a complex organic compound that features a spirocyclic structure
准备方法
The synthesis of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-quinolinol with 1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinolin-2-one derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, where nucleophiles such as amines or thiols replace hydrogen atoms, forming substituted quinoline derivatives.
科学研究应用
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including spirocyclic compounds and heterocycles.
Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity towards the target.
相似化合物的比较
4-{1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol can be compared with similar compounds such as:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic core but lacks the quinoline moiety, making it less versatile in terms of biological activity.
Quinolin-2-ol: This compound lacks the spirocyclic structure, which can affect its binding properties and stability.
4-Piperidone ethylene acetal: Similar in structure but without the quinoline ring, limiting its applications in medicinal chemistry.
The uniqueness of 4-{1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl}quinolin-2-ol lies in its combination of a spirocyclic structure with a quinoline moiety, providing a balance of rigidity and flexibility that can be exploited in various scientific applications.
属性
分子式 |
C17H18N2O4 |
|---|---|
分子量 |
314.34 g/mol |
IUPAC 名称 |
4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C17H18N2O4/c20-15-11-13(12-3-1-2-4-14(12)18-15)16(21)19-7-5-17(6-8-19)22-9-10-23-17/h1-4,11H,5-10H2,(H,18,20) |
InChI 键 |
BDZCYHYWTXVKAI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=O)NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-Methoxyphenyl)-6,7-dimethyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096820.png)
![4-[5-amino-3-oxo-4-(4-oxo-1H-quinazolin-2-yl)-2H-pyrrol-1-yl]benzoic acid ethyl ester](/img/structure/B14096826.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(prop-2-en-1-yl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096829.png)
![7,9-dimethyl-3-phenyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14096834.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14096843.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096845.png)
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[6-[[2-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-5-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B14096850.png)


![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14096866.png)
![1-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid](/img/structure/B14096868.png)
![2-(Furan-2-ylmethyl)-7-methyl-1-[4-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096881.png)
![3-(2-chlorobenzyl)-9-(4-ethoxyphenyl)-7-hydroxy-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14096922.png)
